Cyclopropyl 4-Ethoxyphenyl Ketone: Structural Profiling, Synthesis Kinetics, and Application Workflows
Cyclopropyl 4-Ethoxyphenyl Ketone: Structural Profiling, Synthesis Kinetics, and Application Workflows
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper
Executive Summary
Cyclopropyl 4-ethoxyphenyl ketone (CAS: 75343-44-1), also known as cyclopropyl-(4-ethoxyphenyl)methanone, is a highly versatile chemical intermediate utilized extensively in the synthesis of complex agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs) [1]. From a structural standpoint, the molecule presents a fascinating duality: an electron-rich ethoxy-substituted phenyl ring coupled with a highly strained, rigid cyclopropyl moiety via a carbonyl bridge.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic chemical data. Here, we will dissect the mechanistic causality behind its synthesis—specifically addressing why precise thermodynamic control is non-negotiable when handling cyclopropyl-containing intermediates—and provide a field-validated protocol for its generation.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of Cyclopropyl 4-ethoxyphenyl ketone is critical for predicting its behavior in downstream chromatographic purification and biological assays. The ethoxy group contributes to its lipophilicity (XLogP ~2.4), making it highly soluble in standard organic solvents (dichloromethane, ethyl acetate) while remaining insoluble in aqueous media [2].
| Property | Value | Structural Significance |
| IUPAC Name | Cyclopropyl-(4-ethoxyphenyl)methanone | Defines the core connectivity. |
| CAS Number | 75343-44-1 | Unique identifier for regulatory tracking [1]. |
| Molecular Formula | C₁₂H₁₄O₂ | Indicates a moderate degree of unsaturation. |
| Molecular Weight | 190.24 g/mol | Optimal size for fragment-based drug design. |
| Melting Point | 67–69 °C | Solid at room temperature; facilitates crystallization [1]. |
| Topological Polar Surface Area | 26.3 Ų | Excellent membrane permeability profile [2]. |
| SMILES | CCOc1ccc(cc1)C(=O)C2CC2 | Useful for in silico docking and modeling[1]. |
Structural Mechanics & Reactivity Insights
To effectively utilize this compound in synthetic workflows, one must understand the electronic push-and-pull within the molecule:
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The Ethoxy Group (Electron Donor): The oxygen atom of the ethoxy group donates electron density into the phenyl ring via resonance (+R effect). This makes the para-position highly nucleophilic during the initial synthesis and stabilizes the molecule against oxidative degradation.
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The Carbonyl Bridge (Electron Acceptor): The ketone acts as an electrophilic center. It is a prime target for nucleophilic addition (e.g., Grignard reactions, reductive aminations) in downstream API synthesis.
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The Cyclopropyl Ring (Strained System): The carbon-carbon bonds in a cyclopropyl ring possess significant s-character (Walsh orbitals), giving them "pi-like" reactivity. While stable under standard conditions, the ring is highly susceptible to electrophilic cleavage or ring-expansion if exposed to strong Lewis acids at elevated temperatures. This vulnerability dictates the strict thermal parameters required during its synthesis.
Synthesis Workflow: Friedel-Crafts Acylation
The most robust and scalable method for synthesizing Cyclopropyl 4-ethoxyphenyl ketone is via a Friedel-Crafts acylation of ethoxybenzene (phenetole) using cyclopropanecarbonyl chloride [3].
Mechanistic Causality
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Why Aluminum Chloride (AlCl₃)? AlCl₃ is a strong Lewis acid necessary to abstract the chloride from cyclopropanecarbonyl chloride, generating the highly reactive acylium ion.
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Why 0–15 °C? The acylium ion intermediate is highly electrophilic. If the reaction exceeds 15 °C, the AlCl₃ can coordinate with the cyclopropyl ring, inducing ring-opening side reactions (yielding undesired aliphatic halogenated ketones).
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Why Para-Selectivity? The ethoxy group is a strong ortho/para director. However, the steric bulk of the incoming cyclopropyl-acylium complex heavily disfavors ortho attack, resulting in near-exclusive para substitution.
Step-by-Step Experimental Protocol
Reagents Required:
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Ethoxybenzene (Phenetole): 1.0 equivalent
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Cyclopropanecarbonyl chloride: 1.0 equivalent
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Aluminum chloride (AlCl₃, anhydrous): 1.1 equivalents
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Solvent: Carbon disulfide (CS₂) or Dichloromethane (DCM) (Note: DCM is preferred in modern labs due to the extreme flammability and toxicity of CS₂).
Procedure:
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System Preparation: Purge a multi-neck round-bottom flask with Argon to ensure an anhydrous environment. Moisture will violently quench the AlCl₃ catalyst.
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Catalyst Suspension: Suspend 1.1 eq of AlCl₃ in anhydrous DCM (approx. 10 volumes). Cool the suspension to 0 °C using an ice-brine bath.
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Acylium Ion Generation: Add 1.0 eq of cyclopropanecarbonyl chloride dropwise over 15–30 minutes. Maintain the internal temperature at 0–5 °C. Stir for 30 minutes to ensure complete complexation.
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Substrate Addition: Slowly add 1.0 eq of ethoxybenzene dropwise over 1 hour. Critical Control Point: The reaction is exothermic. Adjust the addition rate to ensure the internal temperature never exceeds 10 °C [3].
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Reaction Maturation: Allow the mixture to stir at 5–10 °C for an additional 2 hours. Monitor via TLC (Hexanes:Ethyl Acetate 9:1) until ethoxybenzene is consumed.
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Quenching: Carefully pour the reaction mixture over crushed ice and 1M HCl. This decomposes the aluminum complex and liberates the product.
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Workup: Extract the aqueous layer with DCM. Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual acid) and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Recrystallize the crude solid from ethanol or perform silica gel flash chromatography to yield pure Cyclopropyl 4-ethoxyphenyl ketone (Melting point: 67–69 °C).
Reaction Pathway Visualization
Figure 1: Friedel-Crafts acylation pathway for Cyclopropyl 4-ethoxyphenyl ketone synthesis.
Downstream Applications in Drug Discovery & Agrochemicals
The utility of Cyclopropyl 4-ethoxyphenyl ketone lies in its ability to act as a rigid, lipophilic scaffold.
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Agrochemical Development: The compound is a direct precursor in the synthesis of insecticidal cyclopropyl-substituted di(aryl) compounds. By reacting the ketone with various Grignard reagents or reducing agents, chemists can generate tertiary alcohols or olefins that exhibit potent pesticidal activity against agricultural pests [3].
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Medicinal Chemistry: The cyclopropyl group is a known bioisostere for gem-dimethyl groups and is frequently used to restrict the conformational flexibility of a drug molecule. This rigidity can enhance binding affinity to target proteins while the ethoxy group improves the compound's metabolic stability compared to a free phenol.
References
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Sigma-Aldrich. Cyclopropyl 4-ethoxyphenyl ketone 98% Product Specifications. Retrieved March 16, 2026.
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BaseChem. Cyclopropyl 4-ethoxyphenyl ketone - Chemical Properties Database. Retrieved March 16, 2026. 1
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Google Patents (WO1988008416A1). Insecticidal cyclopropyl-substituted di(aryl) compounds. Retrieved March 16, 2026. 2
